Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Description
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate is a piperidine derivative characterized by a dimethylcarbamoyl group at the 1-position and an ethyl ester at the 2-position of the six-membered ring. Piperidine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their structural versatility and bioactivity . This compound, however, has been discontinued in commercial quantities (1g and 5g) as of 2025, likely due to challenges in synthesis, stability, or shifting industrial demand .
The dimethylcarbamoyl group introduces amide functionality, which typically enhances metabolic stability compared to esters or ketones. This feature makes it valuable in drug design, particularly for central nervous system (CNS) targets or enzyme inhibitors.
Properties
IUPAC Name |
ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-16-10(14)9-7-5-6-8-13(9)11(15)12(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRMYZKVGBYXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391168 | |
| Record name | ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009341-34-7 | |
| Record name | ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
Starting Materials: Piperidine, ethyl chloroformate, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Procedure: Piperidine is first reacted with ethyl chloroformate to form an intermediate, which is then treated with dimethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule. Common reagents for these reactions include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit properties that make it useful in treating certain medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate and its analogs:
Key Observations:
- Functional Group Impact: The dimethylcarbamoyl group (amide) in the target compound offers hydrolytic stability, contrasting with the chloroacetyl group in CAS 1008946-66-4, which is prone to nucleophilic substitution (e.g., with amines or thiols) . The Boc group in Ethyl 1-Boc-piperidine-2-carboxylate serves as a temporary amine protector, enabling selective deprotection in multi-step syntheses .
Synthetic Utility :
- The discontinued status of the target compound suggests challenges in scalability or competing alternatives.
- Chloroacetyl derivatives (e.g., CAS 1008946-66-4) are favored as intermediates for further functionalization, such as coupling with nucleophiles to generate thioesters or secondary amides .
- Boc-protected analogs are widely used in peptide synthesis and medicinal chemistry to prevent undesired side reactions .
Conformational and Reactivity Considerations
Piperidine rings exhibit puckering (non-planar conformations), which influence steric and electronic interactions. The Cremer-Pople parameters () quantify puckering amplitude and phase, critical for understanding bioactivity. For example:
- Smaller groups (e.g., ethoxycarbonyl in CAS 2840-37-1) allow greater conformational flexibility, which could improve solubility but reduce target specificity .
Biological Activity
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate is a chemical compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring substituted with a dimethylcarbamoyl group and an ethyl ester, which may enhance its biological activity and solubility. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : Approximately 242.29 g/mol
Preliminary studies suggest that this compound may interact with various biological targets, particularly receptors involved in pain modulation. The dimethylcarbamoyl group is believed to enhance solubility and bioavailability, potentially increasing the compound's effectiveness in therapeutic applications.
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of this compound may exhibit analgesic and anti-inflammatory properties similar to other piperidine derivatives. Interaction studies have shown binding affinity to opioid receptors, suggesting potential analgesic effects akin to established pain-relieving medications.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(2-chloroethyl)piperidine-2-carboxylate | Chlorine substitution at the 2-position | Potentially more reactive due to halogen presence |
| Ethyl 1-(2-bromoethyl)piperidine-2-carboxylate | Bromine substitution at the 2-position | Higher reactivity compared to chlorine analogs |
| Piperidine-2-carboxylic acid | Unsubstituted piperidine ring | Lacks the carbamoyl group, affecting solubility |
| N-Methylpiperidine-2-carboxylic acid | Methyl substitution on nitrogen | Different pharmacological profile |
Case Studies and Research Findings
-
Study on Opioid Receptor Interaction :
A study examining the binding affinity of various piperidine derivatives found that this compound exhibited significant interaction with opioid receptors, indicating its potential as an analgesic agent. -
Inflammation Models :
In animal models of inflammation, compounds structurally related to this compound demonstrated reduced inflammatory markers, supporting its potential use in treating inflammatory conditions . -
Toxicity Assessment :
Toxicological evaluations revealed that while some derivatives showed promising efficacy, they also presented varying degrees of toxicity. Further optimization of the structure is necessary to enhance safety profiles while maintaining biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
